2-methyl-1-N-propylpropane-1,2-diamine;dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

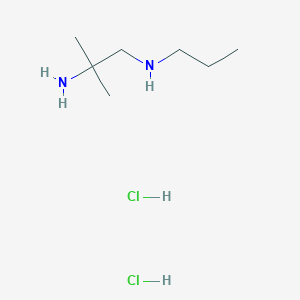

2-methyl-1-N-propylpropane-1,2-diamine;dihydrochloride is a chemical compound with the molecular formula C4H12N2. It is also known by other names such as 1,2-diamino-2-methylpropane and 2-methylpropylenediamine . This compound is characterized by its two amine groups attached to a propane backbone, making it a diamine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-1-N-propylpropane-1,2-diamine;dihydrochloride typically involves the reaction of 2-methylpropane-1,2-diol with ammonia or an amine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the reactants are continuously fed, and the product is continuously removed. This method ensures a steady supply of the compound and can be optimized for efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

2-methyl-1-N-propylpropane-1,2-diamine;dihydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogens for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and pressures .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may produce corresponding amides or nitriles, while reduction may yield primary amines .

Scientific Research Applications

2-methyl-1-N-propylpropane-1,2-diamine;dihydrochloride has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: It can be used in the study of enzyme interactions and protein modifications.

Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-methyl-1-N-propylpropane-1,2-diamine;dihydrochloride involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific proteins or enzymes and altering their activity. This interaction can affect various biochemical pathways and processes within cells .

Comparison with Similar Compounds

Similar Compounds

1,2-diamino-2-methylpropane: Similar in structure but lacks the propyl group.

2-methylpropylenediamine: Another name for the same compound.

2-methylnaphthalene-1,4-diamine: A related compound with a different backbone structure.

Uniqueness

2-methyl-1-N-propylpropane-1,2-diamine;dihydrochloride is unique due to its specific arrangement of amine groups and the presence of a propyl group. This structure imparts distinct chemical and physical properties, making it suitable for specific applications in research and industry .

Biological Activity

2-Methyl-1-N-propylpropane-1,2-diamine; dihydrochloride is a compound that has garnered attention for its potential biological activities. This article reviews its mechanisms of action, applications in scientific research, and relevant case studies that highlight its significance in various biochemical pathways.

The biological activity of 2-methyl-1-N-propylpropane-1,2-diamine; dihydrochloride primarily involves its role as a ligand. It binds to specific proteins or enzymes, leading to alterations in their activity. This interaction can significantly impact various biochemical pathways within cells, including enzyme interactions and protein modifications.

Applications in Scientific Research

The compound has diverse applications across different fields:

- Chemistry : Used as a building block for synthesizing more complex molecules.

- Biology : Investigated for its role in studying enzyme interactions and protein modifications.

- Industry : Employed in the production of polymers, resins, and other industrial chemicals.

Biological Activity Overview

The biological activity of 2-methyl-1-N-propylpropane-1,2-diamine; dihydrochloride can be summarized as follows:

| Activity | Description |

|---|---|

| Enzyme Interaction | Acts as a ligand affecting enzyme function. |

| Protein Binding | Alters protein structure and function through binding interactions. |

| Pathway Modification | Influences various cellular biochemical pathways. |

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

- Enzyme Modulation : Research indicates that 2-methyl-1-N-propylpropane-1,2-diamine; dihydrochloride can modulate the activity of specific enzymes involved in metabolic pathways. For instance, it has been shown to enhance the activity of certain proteases, which play crucial roles in cellular processes .

- Anticancer Potential : In studies focusing on cancer therapeutics, compounds similar to 2-methyl-1-N-propylpropane-1,2-diamine have demonstrated the ability to inhibit tumor growth by interfering with polyamine metabolism. Polyamines are essential for cell proliferation, and by modulating their levels, these compounds may exert anticancer effects .

- Antimicrobial Activity : There is emerging evidence suggesting that this compound may possess antimicrobial properties. It has been investigated for its potential to disrupt bacterial cell membranes, although further research is needed to fully elucidate this mechanism .

- Neuroprotective Effects : Some studies have indicated that related compounds may offer neuroprotective benefits by modulating neurotransmitter systems or reducing oxidative stress within neural tissues .

Properties

Molecular Formula |

C7H20Cl2N2 |

|---|---|

Molecular Weight |

203.15 g/mol |

IUPAC Name |

2-methyl-1-N-propylpropane-1,2-diamine;dihydrochloride |

InChI |

InChI=1S/C7H18N2.2ClH/c1-4-5-9-6-7(2,3)8;;/h9H,4-6,8H2,1-3H3;2*1H |

InChI Key |

ADISSOQUPSFCBB-UHFFFAOYSA-N |

Canonical SMILES |

CCCNCC(C)(C)N.Cl.Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.